molecular formula C13H19NO3 B7844968 [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid

[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid

Cat. No.: B7844968
M. Wt: 237.29 g/mol
InChI Key: DSRKIEPUPHJKDM-UHFFFAOYSA-N
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Description

Significance of N-Substituted Amino Acids in Advanced Chemical Research

N-substituted amino acids, a class of unnatural amino acids, are fundamental building blocks in modern medicinal chemistry. cornell.edu Their significance lies in the ability to confer unique structural and functional properties to peptides and small molecules, which can lead to improved efficacy, stability, and delivery of therapeutic agents. chemspider.com The introduction of substituents on the nitrogen atom can increase lipophilicity, which may enhance solubility in non-aqueous environments and improve membrane permeability, making peptide-based drugs more bioavailable. monash.edu

Furthermore, N-substitution can protect against enzymatic degradation, a common challenge with peptide-based therapeutics. By altering the electronic and steric environment of the amide bond, N-substituted amino acids can disrupt the recognition sites for proteases, thereby extending the in vivo half-life of a drug. These modifications provide a unique three-dimensional structure with a high degree of functionality, making them invaluable as starting materials for the synthesis of complex molecules and integral components of peptidomimetic drugs. cornell.edu

Structural Classification and Precise Nomenclature of [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid within Tertiary Amino Acid Scaffolds

This compound is a derivative of glycine (B1666218), the simplest proteinogenic amino acid. Its systematic IUPAC name is 2-((isopropyl(2-methoxybenzyl)amino))acetic acid. Based on its structure, it can be classified as a tertiary amino acid. This classification arises from the nitrogen atom of the amino group being bonded to three carbon atoms: one from the glycine backbone, one from the isopropyl group, and one from the benzyl (B1604629) group.

Overview of Prior Academic Research on Structurally Related N-Benzyl Glycine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, a significant body of research exists for structurally related N-benzyl glycine derivatives. N-benzylglycine, for instance, is a versatile intermediate in pharmaceutical research and organic synthesis. mdpi.com It serves as a building block for various bioactive compounds, particularly those targeting neurological disorders. mdpi.com

Derivatives of N-(4-methoxybenzyl)glycine have been explored for their potential in treating diseases such as cancer and neurodegenerative disorders. smolecule.com The methoxybenzyl group, in this case at the para-position, can serve as a protecting group in peptide synthesis. smolecule.com The position of the methoxy (B1213986) group on the benzyl ring can influence the reactivity of the compound.

The synthesis of N-alkylated glycine derivatives has been a subject of considerable study. Common methods include the aminolysis of chloroacetic acid with the corresponding amine. mdpi.com Another approach involves the reductive amination of glyoxylic acid with a primary amine. This method offers good atom economy and fewer synthetic steps. smolecule.com

Identification of Research Gaps and the Rationale for Investigating this compound

The current body of academic literature reveals a research gap concerning N-substituted glycine derivatives with the specific combination of an isopropyl group and a 2-methoxybenzyl substituent. While N-methylation and N-benzylation of amino acids are well-documented, the influence of a bulkier alkyl group like isopropyl, in conjunction with a substituted benzyl moiety, is less understood.

The rationale for investigating this compound is multifold. Firstly, the isopropyl group is expected to increase the lipophilicity of the molecule to a different extent than a methyl or ethyl group, which could have significant implications for its pharmacokinetic profile, including membrane permeability and oral bioavailability. Studies on isopropyl amino acid esters have shown that such modifications can influence the physicochemical properties of parent drugs. mdpi.com

Secondly, the 2-methoxy substitution on the benzyl ring introduces an electron-donating group at the ortho position. This is electronically distinct from the more commonly studied 4-methoxy substitution and could influence the molecule's binding affinity to biological targets through altered electronic and conformational properties.

Therefore, a systematic investigation of this compound is warranted to explore its unique chemical properties and potential biological activities. Such research would contribute to a more comprehensive understanding of structure-activity relationships in the broader class of N-substituted glycine derivatives and could lead to the discovery of novel therapeutic agents.

Compound Properties Overview

Below is a table summarizing the key structural features of the compound in focus and its related analogs discussed in this article.

Compound NameN-Alkyl SubstituentBenzyl Ring SubstitutionKey Features
This compound Isopropyl2-MethoxyTertiary amine, increased lipophilicity from isopropyl group, ortho-methoxy substitution.
N-BenzylglycineNone (Hydrogen)NoneA foundational secondary amine in this class, used in synthesis.
N-(4-Methoxybenzyl)glycineNone (Hydrogen)4-MethoxyPara-methoxy substitution, explored for various therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(2)14(9-13(15)16)8-11-6-4-5-7-12(11)17-3/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRKIEPUPHJKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Isopropyl 2 Methoxy Benzyl Amino Acetic Acid

Retrosynthetic Analysis of the [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid Carbon Skeleton

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, suggesting various forward synthetic strategies. The core structure is a tertiary amine derived from glycine (B1666218). The primary disconnections can be made at the C-N bonds, breaking down the molecule into simpler, commercially available or readily synthesizable precursors.

Scheme 1: Retrosynthetic Analysis

Route A: Sequential N-Alkylation: This approach involves the disconnection of the N-isopropyl and N-(2-methoxybenzyl) bonds from the glycine nitrogen. This suggests a stepwise alkylation of a glycine precursor or a glycine equivalent. The order of introduction of the isopropyl and 2-methoxybenzyl groups can be varied.

Route B: Reductive Amination: This strategy involves disconnecting the N-C bond of the benzyl (B1604629) group and the N-C bond of the isopropyl group simultaneously from a glycine precursor, or sequentially. A key disconnection points to a reaction between a secondary amine, N-isopropyl-N-(2-methoxybenzyl)amine, and a two-carbon electrophile representing the acetic acid moiety (e.g., glyoxylic acid). Alternatively, a three-component reductive amination could be envisioned involving 2-methoxybenzaldehyde (B41997), isopropylamine (B41738), and a glycine anion equivalent.

Route C: Modified Strecker Synthesis: This pathway disconnects the molecule at the α-carbon. The precursors would be 2-methoxybenzaldehyde, isopropylamine, a cyanide source, and a carbonyl compound that can be converted to the carboxylic acid. This method builds the amino acid backbone in a convergent manner. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Classical and Contemporary Approaches to Tertiary Amine Synthesis Applicable to this compound

Based on the retrosynthetic analysis, several established and modern synthetic methods can be adapted for the synthesis of this compound.

Direct N-alkylation of glycine or its esters is a straightforward approach. nih.gov This typically involves the reaction of a glycine derivative with alkylating agents such as 2-methoxybenzyl chloride and isopropyl bromide in the presence of a base. To avoid over-alkylation and ensure the formation of the desired tertiary amine, a stepwise approach is often necessary. Protecting the carboxylic acid group of glycine as an ester (e.g., ethyl or tert-butyl ester) is common to prevent side reactions.

Table 1: Comparison of Alkylation Strategies

Strategy Description Advantages Disadvantages
Direct Alkylation Stepwise reaction of a glycine ester with 2-methoxybenzyl halide and then isopropyl halide (or vice versa) in the presence of a base. Conceptually simple, readily available starting materials. Potential for over-alkylation to form quaternary ammonium (B1175870) salts, may require protection of the carboxyl group. nih.gov
Phase-Transfer Catalysis Utilizes a phase-transfer catalyst to facilitate the alkylation of a glycine Schiff base, which enhances the nucleophilicity of the nitrogen. nih.govresearchgate.net High enantioselectivity can be achieved with chiral catalysts, mild reaction conditions. nih.gov Requires the preparation of a Schiff base precursor.

| Metal-Catalyzed Alkylation | Employs transition metal catalysts (e.g., iron, ruthenium) for the N-alkylation of amino acids with alcohols. nih.govresearchgate.net | "Green" approach using alcohols as alkylating agents, with water as the primary byproduct. nih.gov | May require specific and sometimes expensive catalysts. |

A common sequence would involve the initial N-benzylation of a glycine ester, followed by N-isopropylation. The choice of base and solvent is crucial to optimize the yield and minimize side products.

The Strecker synthesis is a classic method for preparing amino acids from aldehydes, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.comnews-medical.net A modified version can be employed for N-substituted amino acids by using a primary or secondary amine instead of ammonia. wikipedia.orgnews-medical.net For the synthesis of this compound, a three-component reaction between 2-methoxybenzaldehyde, isopropylamine, and a cyanide source would form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired amino acid.

Reaction Scheme: Modified Strecker Synthesis

Imine Formation: 2-methoxybenzaldehyde reacts with isopropylamine to form an N-isopropyl-1-(2-methoxyphenyl)methanimine.

Cyanide Addition: A cyanide source (e.g., KCN or HCN) adds to the imine to form 2-((2-methoxyphenyl)(isopropylamino))acetonitrile.

Hydrolysis: Acid or base-catalyzed hydrolysis of the nitrile functionality affords this compound. masterorganicchemistry.com

This method is highly convergent but often produces a racemic mixture of the amino acid, which may require subsequent resolution if a specific stereoisomer is desired.

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of amines. harvard.eduwikipedia.orgorganic-chemistry.org This can be performed as a direct (one-pot) or indirect (two-step) process. wikipedia.org

For the target molecule, one reductive amination strategy would involve the reaction of N-isopropyl-N-(2-methoxybenzyl)amine with glyoxylic acid in the presence of a reducing agent. However, the synthesis of the prerequisite secondary amine can be cumbersome.

A more efficient approach is a one-pot, three-component reductive amination. This would involve reacting 2-methoxybenzaldehyde, isopropylamine, and a glycine equivalent (like an α-ketoester) in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for iminium ions over carbonyls. harvard.edu

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium Borohydride (B1222165) (NaBH₄) A common and inexpensive reducing agent, often used in a stepwise process after imine formation. arkat-usa.org
Sodium Cyanoborohydride (NaBH₃CN) Selective for the reduction of iminium ions in the presence of carbonyls, but is highly toxic. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reducing agent that is less toxic than NaBH₃CN and highly effective for one-pot reductive aminations. harvard.edu

| Catalytic Hydrogenation (H₂/Catalyst) | A "green" method that produces no salt byproducts, but may require high pressures and temperatures, and can be sensitive to functional groups. wikipedia.org |

Biocatalytic approaches using imine reductases (IREDs) have also emerged as a sustainable and highly enantioselective method for the synthesis of N-substituted amino esters from α-ketoesters and amines. nih.gov

Exploration of Stereoselective Synthesis Considerations for this compound

Since this compound is a chiral molecule (if the α-carbon bears a substituent other than hydrogen, which is not the case for a glycine derivative unless isotopically labeled), the development of stereoselective synthetic routes is important for many applications. For α-substituted analogues, several strategies can be employed:

Chiral Auxiliaries: The use of a chiral auxiliary attached to the glycine precursor can direct the stereochemical outcome of alkylation or other C-C bond-forming reactions. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid.

Asymmetric Catalysis: Chiral catalysts can be used in various synthetic transformations. For instance, chiral phase-transfer catalysts can be employed in the alkylation of glycine imines to achieve high enantioselectivity. researchgate.net Similarly, asymmetric hydrogenation or transfer hydrogenation of an enamine precursor can provide access to chiral amino acids.

Enzymatic Resolution: A racemic mixture of the final product or an intermediate can be resolved using enzymes that selectively act on one enantiomer.

Biocatalysis: As mentioned, enzymes like imine reductases can directly produce enantiomerically pure N-substituted amino acids. nih.gov

For this compound itself, which is achiral at the α-carbon, these considerations would become critical for the synthesis of its α-substituted derivatives.

Optimization of Reaction Conditions, Yields, and Purity for Academic and Potential Scalable Production

Optimizing reaction conditions is crucial for maximizing yield and purity, which is essential for both academic research and potential large-scale production. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in reductive amination, solvents like methanol (B129727) or dichloroethane are commonly used. harvard.eduarkat-usa.org

Temperature: Reaction temperatures need to be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to the formation of side products.

Stoichiometry of Reagents: The molar ratios of the reactants, including the base and reducing agent, must be optimized to ensure complete conversion and minimize waste. researchgate.net

Catalyst Loading: In catalytic reactions, the amount of catalyst used should be minimized while maintaining high efficiency to reduce costs. researchgate.net

Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) is necessary to determine the optimal reaction time to maximize product formation and prevent degradation. scielo.br

Purification: The final product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include column chromatography, recrystallization, and distillation.

Table 3: Example of Optimization Parameters for a Synthetic Step (e.g., Reductive Amination)

Parameter Conditions to Test Rationale
Solvent Methanol, Dichloroethane, THF, Acetonitrile Solvent polarity and solubility of reactants can affect imine formation and reduction rates. scielo.br
Reducing Agent NaBH(OAc)₃, NaBH₃CN, NaBH₄ To find the most selective and efficient reducing agent for the specific substrates. harvard.edu
Temperature 0 °C, Room Temperature, 50 °C To balance reaction rate with the stability of intermediates and products.

| pH | Acidic (e.g., with AcOH), Neutral | The pH can influence the rate of imine formation and the activity of the reducing agent. harvard.edu |

By systematically varying these parameters, an optimized protocol can be developed to produce this compound with high yield and purity, making the synthesis more efficient and cost-effective for potential scale-up.

Application of Green Chemistry Principles in the Development of Synthetic Routes for this compound

The principles of green chemistry offer a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes. Key green strategies applicable to the synthesis of this target molecule include the use of biocatalysis, greener solvent systems, catalytic reductions, and energy-efficient methods like microwave-assisted synthesis. These approaches aim to improve atom economy, reduce waste, and avoid toxic reagents.

One of the most effective green strategies for the synthesis of N-substituted amino acids is reductive amination. This method converts a carbonyl group to an amine in a single pot, often under mild conditions, which aligns well with the principles of green chemistry. wikipedia.org For the synthesis of this compound, a potential green route would involve a two-step, one-pot reductive amination sequence. The first step would be the reaction of 2-methoxybenzaldehyde with isopropylamine to form an imine intermediate. This is followed by reduction and subsequent N-alkylation with a two-carbon unit. The use of mild and non-toxic reducing agents, such as sodium borohydride in a green solvent like ethanol, can significantly improve the environmental profile of the synthesis. Furthermore, conducting this as a one-pot reaction minimizes waste by eliminating the need for intermediate purification steps. wikipedia.org

Biocatalysis presents another powerful green alternative to traditional chemical synthesis. manchester.ac.ukresearchgate.netbohrium.comnih.gov Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the formation of C-N bonds with high selectivity and under mild, aqueous conditions. acs.org A hypothetical biocatalytic route to an intermediate for this compound could involve the enzymatic reductive amination of 2-methoxybenzaldehyde with isopropylamine. This would yield N-(2-methoxybenzyl)isopropylamine, which can then be alkylated to the final product. The use of enzymes avoids the need for hazardous reagents and can lead to highly enantiomerically pure products, which is a significant advantage in pharmaceutical synthesis. acs.org

Microwave-assisted organic synthesis is an energy-efficient technique that can dramatically reduce reaction times from hours to minutes. sci-hub.seresearchgate.net This method has been successfully applied to the synthesis of amino acid esters and other fine chemicals. sci-hub.sersc.org The key bond-forming steps in the synthesis of this compound, such as the initial imine formation and the subsequent alkylation, could be significantly accelerated using microwave irradiation. This not only saves energy but can also lead to cleaner reactions with higher yields by minimizing the formation of side products. rsc.org

The choice of solvent is a critical factor in green chemistry. Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. lu.se The development of synthetic routes in greener solvents such as water, ethanol, or glycerol (B35011) is a key goal. acs.orgias.ac.in For the synthesis of this compound, exploring reaction conditions in these benign solvents would be a primary objective in developing a sustainable process. For instance, reductive aminations have been successfully carried out in glycerol, an effective, affordable, and recyclable solvent. ias.ac.in

The following tables summarize representative conditions for these proposed green synthetic methodologies, based on analogous reactions reported in the literature.

Table 1: Proposed Green Reductive Amination Conditions for a Key Intermediate Note: The following data is based on representative protocols for the reductive amination of aldehydes and is intended to be illustrative for the synthesis of N-(2-methoxybenzyl)isopropylamine.

AldehydeAmineReducing AgentSolventTemperature (°C)Yield (%)
BenzaldehydeAnilineSodium BorohydrideGlycerol7097
Various AldehydesVarious AminesSodium BorohydrideEthanolRoom TempHigh

Data adapted from a study on metal-free, one-pot reductive amination using glycerol as a green solvent. ias.ac.in

Table 2: Potential Biocatalytic Synthesis Parameters Note: This table presents hypothetical conditions for the biocatalytic synthesis of an N-substituted amine intermediate, based on the capabilities of known enzyme classes.

Enzyme ClassSubstratesCo-factorSolventpHTemperature (°C)
Imine Reductase (IRED) / Reductive Aminase (RedAm)2-methoxybenzaldehyde, IsopropylamineNADPH/NADHAqueous Buffer7-825-37

These parameters are based on general conditions for biocatalytic reductive amination. acs.org

Table 3: Representative Microwave-Assisted Synthesis Conditions Note: The data below is derived from the microwave-assisted synthesis of amino acid benzyl esters and is presented as a potential approach for accelerating the synthesis of the target molecule.

ReactantsReagentPower (W)Time (sec)
Amino acid, Benzyl alcoholp-toluenesulfonic acid40% of max power40-60

Data adapted from a study on the microwave-assisted synthesis of amino acid benzyl esters. sci-hub.se

By integrating these green chemistry principles, it is possible to envision a synthetic pathway to this compound that is not only efficient but also environmentally responsible. Future research in this area would focus on optimizing these proposed routes and exploring novel catalytic systems to further enhance the sustainability of the synthesis.

Detailed Investigation of the Chemical Reactivity and Mechanistic Pathways of Isopropyl 2 Methoxy Benzyl Amino Acetic Acid

Reactivity of the Carboxylic Acid Moiety of [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid

The carboxylic acid group is a versatile functional group that readily participates in several fundamental organic reactions, including esterification, amide bond formation, and reduction.

The conversion of the carboxylic acid group of this compound to an ester can be achieved through various methods, most commonly via acid-catalyzed esterification, also known as the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. acs.orgacs.org The reaction is a reversible equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side, typically by using an excess of the alcohol or by removing the water formed during the reaction. acs.org

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

The kinetic profile of the esterification of N-substituted amino acids can be influenced by several factors, including steric hindrance around the carboxylic acid and the electronic nature of the substituents. cdnsciencepub.com The presence of the bulky isopropyl and 2-methoxybenzyl groups on the nitrogen atom may exert some steric hindrance, potentially slowing the reaction rate compared to less substituted amino acids. cdnsciencepub.com However, the reaction can still be driven to completion under appropriate conditions. Studies on related N-substituted amino acids have shown that N-methylation can affect the activation parameters (enthalpy and entropy of activation), partly due to solvation effects. cdnsciencepub.com

Table 1: Typical Conditions for Acid-Catalyzed Esterification

Parameter Condition Rationale
Alcohol Methanol (B129727), Ethanol, etc. (often used as solvent) Reactant and solvent; using it in excess shifts the equilibrium.
Catalyst Concentrated H₂SO₄, HCl (gas), p-TsOH Protonates the carbonyl group, activating it for nucleophilic attack.
Temperature Reflux Increases reaction rate to overcome activation energy.

| Water Removal | Dean-Stark trap or desiccants | Shifts the equilibrium towards ester formation according to Le Châtelier's principle. |

The formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine requires the activation of the carboxyl group. Direct reaction is generally not feasible. This activation is typically accomplished using a variety of coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, BOP), and aminium/uronium salts (e.g., HBTU, HATU). The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea (for carbodiimides) or an activated ester. This intermediate is then readily attacked by the amine to form the amide bond, releasing a byproduct (e.g., dicyclohexylurea for DCC). google.com

To suppress potential side reactions and racemization (if the alpha-carbon were chiral), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with the coupling reagent. These additives react with the initial activated intermediate to form a more stable but still highly reactive activated ester, leading to cleaner reactions and higher yields.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive (optional) Typical Solvent Key Features
DCC (Dicyclohexylcarbodiimide) HOBt CH₂Cl₂, DMF Inexpensive; byproduct (DCU) is insoluble and can be filtered off.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt CH₂Cl₂, DMF, H₂O Water-soluble byproduct allows for easy aqueous workup.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) HOBt, DIPEA DMF, NMP Fast reaction rates and low racemization.

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOAt, DIPEA | DMF, NMP | Highly efficient, especially for sterically hindered couplings. |

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, 2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during an aqueous workup to yield the alcohol. stackexchange.com

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids directly. However, the carboxylic acid can be first converted to a more reactive derivative, such as a mixed anhydride (B1165640) (e.g., using ethyl chloroformate) or an ester, which can then be reduced by NaBH₄. core.ac.ukresearchgate.net An alternative method involves the use of a NaBH₄/I₂ system, which can effectively reduce amino acids to amino alcohols. stackexchange.com

Stopping the reduction at the intermediate aldehyde stage, to form 2-[Isopropyl-(2-methoxy-benzyl)-amino]-acetaldehyde, is challenging as aldehydes are more reactive towards reducing agents than carboxylic acids. Specialized methods are required, such as the reduction of a corresponding ester or Weinreb amide derivative with a sterically hindered and less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. core.ac.ukresearchgate.net

Table 3: Reducing Agents for Carboxylic Acid Transformation

Reagent Product Typical Solvent Conditions
LiAlH₄ Primary Alcohol THF, Et₂O Anhydrous, followed by aqueous workup.
BH₃·THF Primary Alcohol THF Milder than LiAlH₄, can offer different selectivity.
1. Esterification2. NaBH₄ Primary Alcohol THF, MeOH Two-step process; avoids LiAlH₄.

| 1. Conversion to Weinreb Amide2. DIBAL-H | Aldehyde | Toluene (B28343), THF | Low temperature (e.g., -78 °C) is crucial to prevent over-reduction. |

Reactivity and Transformation of the Tertiary Amine Nitrogen in this compound

The tertiary amine nitrogen in the molecule is nucleophilic and can undergo reactions at the nitrogen center itself, primarily quaternization and N-oxidation.

As a tertiary amine, the nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic. It can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in a process known as quaternization. researchgate.net This reaction is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The product of this reaction is a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four carbon atoms and bears a positive formal charge, which is balanced by the halide anion. google.com The reactivity in quaternization reactions is influenced by the steric hindrance at the amine and the nature of the alkylating agent. While the isopropyl and benzyl groups create some steric bulk, quaternization is generally an efficient process for tertiary amines. researchgate.net

Table 4: Quaternization of Tertiary Amines

Alkylating Agent Product Salt Typical Solvent General Reactivity
CH₃I (Methyl iodide) N-Methyl quaternary ammonium iodide Acetonitrile, Acetone Highly reactive, often proceeds at room temperature.
CH₃CH₂Br (Ethyl bromide) N-Ethyl quaternary ammonium bromide Acetonitrile, Ethanol Less reactive than methyl iodide; may require heating.
C₆H₅CH₂Br (Benzyl bromide) N-Benzyl quaternary ammonium bromide Acetonitrile, DMF Reactive due to the stabilized transition state of the benzylic system.

| (CH₃)₂SO₄ (Dimethyl sulfate) | N-Methyl quaternary ammonium methyl sulfate (B86663) | No solvent or polar aprotic | Potent but toxic methylating agent. |

The lone pair of electrons on the tertiary amine nitrogen can also be attacked by electrophilic oxygen sources, leading to the formation of an N-oxide. This transformation is known as N-oxidation. Common reagents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid (peroxymonosulfuric acid). researchgate.netrsc.org

The reaction involves the direct transfer of an oxygen atom from the oxidant to the nitrogen atom, forming a new N-O coordinate covalent bond. The resulting product, this compound N-oxide, is a zwitterionic species, with a positive charge on the nitrogen and a negative charge on the oxygen. N-oxides are often more water-soluble than their parent amines and can exhibit different biological and chemical properties. The oxidation of N-benzyl-N-alkylamines is a known process, and mechanistic studies suggest a pathway involving electron transfer from the nitrogen to the oxidant. researchgate.netrsc.org

Table 5: Reagents for Tertiary Amine N-Oxidation

Oxidizing Agent Typical Solvent Temperature Byproduct
H₂O₂ (Hydrogen Peroxide) Water, Methanol Room temp. to 50 °C Water
m-CPBA (meta-Chloroperoxybenzoic acid) CH₂Cl₂, CHCl₃ 0 °C to room temp. m-Chlorobenzoic acid

| Oxone® (Potassium peroxymonosulfate) | Water/Methanol | Room temperature | Potassium sulfate |

Analysis of the Nucleophilic Character of the Amine Functionality

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the degree of its nucleophilicity is modulated by several structural factors. As a tertiary amine, it is generally expected to be a reasonably strong nucleophile. The presence of two electron-donating alkyl groups (isopropyl and the methylene (B1212753) of the benzyl group) increases the electron density on the nitrogen atom, enhancing its Lewis basicity and nucleophilic potential.

Despite this electronic enhancement, steric hindrance plays a significant role in tempering the amine's reactivity. The bulky isopropyl and 2-methoxybenzyl groups partially shield the nitrogen's lone pair, potentially impeding its approach to sterically demanding electrophiles. masterorganicchemistry.com This steric effect is a crucial determinant of its reaction kinetics. For instance, in S_N2 reactions with alkyl halides, the rate is expected to be slower compared to less hindered secondary or primary amines. fiveable.me The nucleophilicity is generally more sensitive to steric effects than basicity. masterorganicchemistry.com

Table 1: Predicted Reactivity of the Amine Functionality with Various Electrophiles
ElectrophileReaction TypeExpected ReactivityControlling Factor
H⁺ProtonationHighElectronic Effects
CH₃IS_N2 AlkylationModerateMinimal Steric Hindrance
(CH₃)₃CClS_N2 AlkylationVery Low / No ReactionHigh Steric Hindrance
CH₃COClAcylationHighReactive Electrophile

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 2-Methoxybenzyl Moiety

The 2-methoxybenzyl portion of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the two substituents already present on the ring: the methoxy (B1213986) group (-OCH₃) at position 2 and the -CH₂N(isopropyl)(acetic acid) group at position 1.

Both the methoxy group and the alkylamino group are classified as activating, ortho-, para-directing groups. libretexts.orgpressbooks.pub The methoxy group is a strong activator, donating electron density to the ring through resonance. The alkyl group attached at the benzylic position is a weak activator through induction. The combined effect of these two groups strongly activates the benzene (B151609) ring towards electrophilic attack, making EAS reactions proceed more readily than on unsubstituted benzene.

The directing effects of the two groups are synergistic. The methoxy group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The alkyl group at position 1 directs to its ortho (positions 2 and 6) and para (position 4) positions. The positions most strongly activated and sterically accessible are positions 4 and 6 (para to the alkyl group and ortho to the methoxy group, and vice versa). Therefore, a mixture of products is expected, with substitution at positions 4 and 6 likely predominating in reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. libretexts.org

Conversely, nucleophilic aromatic substitution (S_NAr) on the 2-methoxybenzyl ring is highly unlikely. S_NAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) to make the ring electron-deficient and a good leaving group, neither of which are present in this molecule. wikipedia.orgmasterorganicchemistry.com The electron-donating nature of the existing substituents makes the ring inherently nucleophilic and thus resistant to attack by other nucleophiles.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Methoxybenzyl Moiety
PositionInfluence of -CH₂R Group (at C1)Influence of -OCH₃ Group (at C2)Overall Activation/Predicted Outcome
3metaortho (Activated)Possible minor product
4para (Activated)metaMajor product (sterically favored)
5metapara (Activated)Possible major product
6ortho (Activated)metaMajor product (less sterically hindered than C2)

Stability and Degradation Pathways of this compound under Diverse Chemical Environments

The stability of the title compound is dependent on the chemical environment, with several potential pathways for degradation.

Oxidative Degradation : The N-benzyl group is susceptible to oxidative cleavage. researchgate.netacs.org Strong oxidizing agents can lead to the cleavage of the C-N bond at the benzylic position, potentially yielding 2-methoxybenzaldehyde (B41997) and isopropylamino-acetic acid. mdpi.comresearchgate.net The tertiary amine itself can also be oxidized to an N-oxide under specific conditions (e.g., with H₂O₂ or peroxy acids). Furthermore, the electron-rich aromatic ring can be degraded by powerful oxidants like potassium permanganate, leading to cleavage of the ring. The methoxy group may also be susceptible to oxidative demethylation.

Reductive Degradation : The benzyl C-N bond can be cleaved via hydrogenolysis. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for N-debenzylation and would likely cleave the molecule to yield toluene and isopropylamino-acetic acid, following the reduction of the methoxy group.

pH-Dependent Stability : The compound is an amino acid and will exist in different ionic forms depending on the pH. In strongly acidic solutions, both the amine and the carboxylate will be protonated. In strongly basic solutions, the carboxylic acid will be deprotonated. Extreme pH and high temperatures could promote hydrolysis or other decomposition reactions, though the core structure is generally stable under moderate acidic and basic conditions at ambient temperature. The ether linkage of the methoxy group is generally stable to hydrolysis except under very harsh acidic conditions (e.g., using HBr or HI).

Exploration of Potential Rearrangement Reactions Involving the this compound Scaffold

The N-benzylamine structural motif present in the molecule is known to participate in certain characteristic rearrangement reactions, typically after conversion to a quaternary ammonium salt.

Sommelet-Hauser Rearrangement : If the amine is quaternized (e.g., by reaction with methyl iodide to form a quaternary ammonium salt), subsequent treatment with a strong base like sodium amide (NaNH₂) could initiate a Sommelet-Hauser rearrangement. wikipedia.orgchemistry-reaction.com This masterorganicchemistry.comwikipedia.org-sigmatropic rearrangement involves deprotonation at a methyl group of the newly introduced substituent, followed by rearrangement to yield an ortho-substituted N,N-dialkylbenzylamine. drugfuture.com

Stevens Rearrangement : A competing reaction to the Sommelet-Hauser rearrangement is the Stevens rearrangement, which is a fiveable.mewikipedia.org-migration. wikipedia.orgchemistry-reaction.com Upon formation of the ylide from the quaternary salt, the benzyl group could migrate from the nitrogen to the adjacent carbon of the ylide. The selectivity between the Sommelet-Hauser and Stevens pathways is often dependent on the specific substrate, base, and reaction conditions. rsc.org

It is important to note that these rearrangements require initial quaternization of the tertiary amine and the use of a very strong base to form the necessary ylide intermediate. The parent compound itself would not undergo these rearrangements under normal conditions.

Systematic Derivatization and Structural Modification of Isopropyl 2 Methoxy Benzyl Amino Acetic Acid

Synthesis of Carboxylic Acid Derivatives: Esters, Amides, Acid Halides, and Anhydrides

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, acid halides, and anhydrides, each with distinct reactivity and potential applications.

Esters: Esterification of [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid can be achieved through various standard methods. For instance, Fischer-Speier esterification, involving reaction with an alcohol (e.g., methanol (B129727), ethanol, or isopropanol) in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, would yield the corresponding esters. nih.govresearchgate.net Alternatively, reaction with alkyl halides in the presence of a base such as potassium carbonate or cesium carbonate provides another route to these derivatives. The synthesis of isopropyl esters of amino acids has been reported as a strategy to create ionic liquids with potential for topical drug delivery. nih.gov Benzyl (B1604629) esters are also common derivatives of amino acids, often prepared to serve as intermediates in peptide synthesis. google.com

Amides: Amide derivatives can be synthesized by activating the carboxylic acid group followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. google.com A general process for preparing amino acid amides involves reacting the amino acid with a halogenating agent to form an intermediate that then reacts with ammonia. google.com

Acid Halides: The synthesis of the corresponding acid halide, typically the acid chloride, can be accomplished by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive intermediates are generally not isolated and are used in situ for subsequent reactions, such as the formation of esters and amides under milder conditions than direct condensation.

Anhydrides: Symmetric anhydrides can be prepared by reacting the carboxylic acid with a dehydrating agent like a carbodiimide (B86325) in a 2:1 molar ratio. Mixed anhydrides can also be formed, for instance, by reacting the amino acid with an acyl chloride or chloroformate in the presence of a base. These activated species are also valuable intermediates in peptide synthesis.

A summary of potential carboxylic acid derivatives is presented in the table below.

Derivative TypeGeneral StructurePotential Synthetic Reagent(s)
Methyl EsterC₁₄H₂₁NO₃Methanol, H₂SO₄
Ethyl EsterC₁₅H₂₃NO₃Ethanol, H₂SO₄
Isopropyl EsterC₁₆H₂₅NO₃Isopropanol, H₂SO₄
Benzyl EsterC₂₀H₂₅NO₃Benzyl alcohol, p-TsOH
Unsubstituted AmideC₁₃H₂₀N₂O₂NH₃, DCC/HOBt
N-Methyl AmideC₁₄H₂₂N₂O₂CH₃NH₂, EDC/HOBt
Acid ChlorideC₁₃H₁₈ClNO₂SOCl₂ or (COCl)₂
Symmetric Anhydride (B1165640)C₂₆H₃₆N₂O₅DCC

Chemical Modifications of the Nitrogen Substituents (e.g., Replacement of Isopropyl, Structural Variations of the Benzyl Group)

Modification of the N-substituents, the isopropyl and 2-methoxybenzyl groups, is a key strategy for fine-tuning the steric and electronic properties of the molecule.

Replacement of the Isopropyl Group: The isopropyl group can be replaced with other alkyl groups through N-alkylation strategies. monash.edu One common approach involves the dealkylation of the tertiary amine followed by re-alkylation. However, a more versatile method would be to synthesize analogs with different N-alkyl groups from a common precursor. For example, starting with N-(2-methoxybenzyl)glycine, reductive amination with various aldehydes or ketones can introduce a range of alkyl substituents in place of the isopropyl group. nih.gov This approach allows for the introduction of linear, branched, or cyclic alkyl groups, thereby systematically probing the influence of steric bulk at the nitrogen atom.

Structural Variations of the Benzyl Group: The 2-methoxybenzyl group can be replaced with other substituted benzyl groups to investigate the electronic and steric effects of the aromatic ring. This can be achieved by utilizing different substituted benzyl halides in the initial synthesis of the N-substituted glycine (B1666218). For instance, using 4-methoxybenzyl chloride, 2,4-dimethoxybenzyl chloride, or benzyl halides with electron-withdrawing or -donating groups at different positions on the ring would yield a library of analogs. highfine.com The reactivity of benzylic C-H bonds also allows for functionalization at the benzylic position. wikipedia.org

The following table outlines potential structural variations of the nitrogen substituents.

ModificationGeneral StructureR' Group
Replacement of IsopropylC₁₀H₁₃NO₃-R'Methyl, Ethyl, Cyclohexyl, etc.
Variation of Benzyl GroupC₁₃H₁₉NO₃ (with modified benzyl)4-methoxybenzyl, 3,4-dimethoxybenzyl, 4-chlorobenzyl, etc.

Functionalization and Transformation of the Methoxybenzyl Moiety (e.g., Demethylation, Ring Functionalization)

The methoxybenzyl moiety provides further opportunities for structural diversification.

Demethylation: The methoxy (B1213986) group can be cleaved to yield the corresponding phenolic derivative. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. For p-methoxybenzyl (PMB) ethers, selective deprotection can be achieved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). chem-station.comclockss.orgresearchgate.net The resulting phenol (B47542) can then be used for further functionalization, such as etherification or esterification, to introduce a wide array of new functionalities. The selective removal of a p-methoxybenzyl group in the presence of a benzyl group by catalytic hydrogenation has also been reported. researchgate.net

Ring Functionalization: The benzene (B151609) ring of the methoxybenzyl group is susceptible to electrophilic aromatic substitution reactions. The position of these substitutions will be directed by the existing methoxy and alkylamino substituents. Reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation can introduce new functional groups onto the aromatic ring, further expanding the structural diversity of the parent compound.

Generation of Structurally Diverse Analogs for Advanced Structure-Reactivity Relationship (SAR) Studies

The systematic derivatization strategies outlined in the preceding sections are fundamental to conducting comprehensive structure-activity relationship (SAR) studies. By generating a library of analogs with targeted modifications, researchers can elucidate the key structural features responsible for a particular biological activity or chemical property.

For instance, by varying the size and lipophilicity of the N-alkyl substituent (replacing the isopropyl group), one can probe the steric requirements of a potential binding pocket. Similarly, modifying the electronic properties of the benzyl ring through the introduction of electron-donating or electron-withdrawing groups can provide insights into the importance of electronic interactions. The conversion of the carboxylic acid to various esters and amides can influence properties such as solubility, membrane permeability, and metabolic stability.

A hypothetical SAR study could involve synthesizing analogs based on the following modifications:

Analog SeriesModificationRationale
N-Alkyl AnalogsReplacement of isopropyl with methyl, ethyl, n-propyl, cyclohexylInvestigate the effect of steric bulk at the nitrogen atom.
Benzyl Ring AnalogsReplacement of 2-methoxybenzyl with 4-methoxybenzyl, 3,4-dimethoxybenzyl, 4-nitrobenzylProbe the influence of electronic effects and substituent position on the aromatic ring.
Carboxylic Acid DerivativesConversion to methyl ester, ethyl amide, etc.Modulate polarity, solubility, and potential for hydrogen bonding.
Methoxybenzyl FunctionalizationDemethylation to the phenol, followed by etherificationIntroduce new functional groups for potential new interactions.

Extensive SAR studies on N-benzylphenethylamines have demonstrated that small changes in substitution patterns can significantly impact receptor affinity and functional activity. nih.gov These principles can be directly applied to the study of this compound and its derivatives.

Strategies for the Incorporation of this compound into Peptidomimetics or Oligomeric Structures

N-substituted glycine derivatives, such as this compound, are key building blocks for the synthesis of peptoids. Peptoids are a class of peptidomimetics that are resistant to proteolytic degradation due to the absence of amide protons. nih.govresearchgate.net

The incorporation of this compound into an oligomeric structure can be achieved using solid-phase synthesis techniques, similar to those used for peptides and peptoids. The general strategy involves the sequential addition of N-substituted glycine monomers to a growing chain on a solid support. nih.gov

One common method is the "submonomer" approach, where the backbone is assembled by alternating between the acylation of a primary amine on the solid support with a haloacetic acid (e.g., bromoacetic acid) and the displacement of the halide with a primary amine (in this case, isopropyl-(2-methoxy-benzyl)-amine). This method allows for the introduction of a wide variety of side chains.

Alternatively, the pre-synthesized this compound can be used as a building block. This would involve activating its carboxylic acid group and coupling it to the N-terminus of a growing peptide or peptoid chain on a solid support. The incorporation of N-alkyl amino acids into peptides can be challenging due to the steric hindrance at the nitrogen atom, which can lead to lower coupling efficiencies. acs.org However, optimized coupling protocols and reagents can help overcome these difficulties.

The incorporation of such N-substituted glycine units can impart unique conformational properties to the resulting oligomer. The lack of a hydrogen bond donor on the backbone nitrogen influences the secondary structure, and the bulky N-substituents can introduce conformational constraints. acs.org The ability to incorporate charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational modification also opens up avenues for creating novel peptidomimetics. rsc.org

Theoretical and Computational Chemistry Studies of Isopropyl 2 Methoxy Benzyl Amino Acetic Acid

Conformational Analysis and Mapping of Energy Landscapes for [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid

The conformational landscape of this compound is dictated by the rotational freedom around several key single bonds. These include the bond connecting the isopropyl group to the nitrogen, the N-CH2 bond of the acetic acid moiety, the benzyl (B1604629) C-N bond, and the C-C bond of the benzyl group to the aromatic ring. The spatial arrangement of these substituents gives rise to a complex potential energy surface with multiple local minima corresponding to stable conformers.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore this landscape. By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This analysis identifies the lowest energy (most stable) conformations and the rotational barriers between them. For instance, studies on similar flexible molecules, such as Cα,α-dibenzylglycine, have revealed numerous minimum energy conformations stabilized by various intramolecular interactions. nih.gov The isopropyl and benzyl groups in this compound are expected to significantly influence the conformational preferences through steric hindrance and potential non-covalent interactions. nih.govbeilstein-journals.org

A theoretical conformational search would likely reveal several stable structures. The relative energies of these conformers determine their population distribution at a given temperature. The interplay between the bulky isopropyl group and the substituted benzyl group likely leads to a preference for specific spatial arrangements to minimize steric clash.

Hypothetical Relative Energies of Stable Conformers

Conformer Key Dihedral Angles (τ1, τ2, τ3) Relative Energy (kcal/mol) Description
A (gauche, anti, anti) 0.00 Most stable conformer, likely an extended structure.
B (anti, gauche, anti) 1.25 A slightly higher energy conformer with a different benzyl group orientation.
C (gauche, gauche, gauche) 2.50 A more folded conformer, potentially stabilized by intramolecular interactions but with some steric strain.

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.

Electronic Structure Investigations Utilizing Quantum Chemical Methods (e.g., DFT, Ab Initio Calculations)

Quantum chemical methods are essential for understanding the electronic properties of this compound. nih.gov DFT, using hybrid functionals like B3LYP with basis sets such as 6-31G(d), is a common and reliable approach for optimizing the molecular geometry and calculating various electronic parameters for N-substituted amino acid derivatives. nih.govacs.orgnih.gov

These calculations provide insights into the distribution of electron density, which is crucial for predicting the molecule's reactivity. The molecular electrostatic potential (MEP) map, for example, would highlight electron-rich regions, such as the oxygen atoms of the carboxyl and methoxy (B1213986) groups, and the nitrogen atom, which are susceptible to electrophilic attack. Conversely, electron-deficient regions, like the acidic proton of the carboxyl group, would indicate sites for nucleophilic interaction.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. Studies on related glycine (B1666218) derivatives have used these parameters to understand molecular stability and biological characteristics. acs.org

Calculated Electronic Properties (Theoretical)

Property Predicted Value Method
HOMO Energy -6.5 eV DFT/B3LYP/6-31G(d)
LUMO Energy -0.8 eV DFT/B3LYP/6-31G(d)
HOMO-LUMO Gap 5.7 eV DFT/B3LYP/6-31G(d)
Dipole Moment 2.5 D DFT/B3LYP/6-31G(d)

Note: These values are theoretical predictions based on typical results for similar molecules and require specific calculations for verification. acs.orgresearchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., Nuclear Magnetic Resonance Chemical Shifts, Infrared Vibrational Frequencies)

Computational chemistry allows for the a priori prediction of spectroscopic data, which can be invaluable for structural elucidation and for comparing with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, distinct signals would be predicted for the isopropyl, methoxy, benzyl, and acetic acid protons and carbons. For example, the protons on the carbon adjacent to the carboxylic acid are expected to be deshielded. libretexts.org The aromatic protons would appear in the typical 6-9 ppm range, with their exact shifts and splitting patterns influenced by the methoxy substituent. libretexts.orgyoutube.com The isopropyl group would show a characteristic doublet for the methyl protons and a septet for the methine proton. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxyl (COOH) 10.0 - 12.0 ~175
Methylene (B1212753) (N-CH₂-COOH) ~3.5 ~55
Benzyl (Ar-CH₂) ~4.0 ~58
Aromatic (Ar-H) 6.8 - 7.5 110 - 160
Methoxy (O-CH₃) ~3.8 ~56
Isopropyl (CH) ~3.2 ~50
Isopropyl (CH₃) ~1.2 ~20

Note: These are approximate values based on standard chemical shift ranges and data from similar structures. acs.orgscispace.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies obtained through DFT calculations. nih.gov These calculations can predict the positions and relative intensities of key absorption bands. For this molecule, characteristic bands would include a very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1725 cm⁻¹), C-O stretches, and various C-H stretching and bending vibrations. libretexts.orgechemi.comorgchemboulder.comacs.orgmit.edu Comparing the computed spectrum with an experimental one can confirm the presence of specific functional groups and provide evidence for the molecule's structure.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in a solvent. nih.govjove.com By simulating the movement of the this compound molecule and surrounding solvent molecules (e.g., water) over time, MD can provide insights into its solution-phase conformations, solvation, and intermolecular interactions.

An MD simulation would typically involve placing the molecule in a box of explicit solvent molecules and solving Newton's equations of motion for every atom in the system, governed by a chosen force field (e.g., AMBER, CHARMM). The simulation would reveal how the molecule's conformation fluctuates in solution, potentially adopting different structures than the gas-phase minimum energy conformer due to interactions with the solvent.

Key analyses from an MD simulation would include:

Solvation Shell Structure: Examining the radial distribution functions between atoms of the solute and solvent to understand how water molecules organize around the hydrophobic (benzyl, isopropyl) and hydrophilic (carboxyl, methoxy) parts of the molecule.

Hydrogen Bonding: Analyzing the formation and lifetime of hydrogen bonds between the carboxylic acid group and water molecules, which is critical to its solubility and acidic properties.

Conformational Dynamics: Tracking the root-mean-square deviation (RMSD) and dihedral angles over time to assess the molecule's flexibility and the transitions between different conformational states in solution. jove.com

Computational Modeling of Reaction Mechanisms and Elucidation of Transition States for Key Transformations

Computational chemistry provides a framework for investigating the mechanisms of chemical reactions at a molecular level. researchgate.net For this compound, one could model various transformations, such as its synthesis via reductive amination of 2-methoxybenzaldehyde (B41997) with N-isopropylglycine, or its esterification reaction.

Using quantum chemical methods, the entire reaction pathway can be mapped on the potential energy surface. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. nih.govnih.gov The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. mit.edu

Calculating the energies of these stationary points allows for the determination of the activation energy (ΔG‡), which is directly related to the reaction rate. acs.org This approach can be used to compare different possible reaction pathways and predict which one is more favorable. For example, modeling the esterification reaction would involve calculating the energy barrier for the nucleophilic attack of an alcohol on the protonated carboxyl carbon and subsequent steps. mdpi.com

In Silico Analysis of Potential Interaction Motifs and Binding Characteristics (within chemical systems)

The structure of this compound contains several functional groups that can participate in a variety of non-covalent interactions, which are fundamental to its behavior in chemical and biological systems. In silico analysis can identify and characterize these potential interaction motifs. onlinescientificresearch.comresearchgate.net

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The methoxy oxygen and the tertiary amine nitrogen can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The isopropyl group and the benzyl ring are nonpolar and can engage in favorable hydrophobic interactions with other nonpolar moieties.

π-Interactions: The aromatic benzyl ring can participate in π-π stacking with other aromatic rings or cation-π interactions with positively charged species. Pi-alkyl interactions are also possible with aliphatic groups. mdpi.com

Ionic Interactions: In its deprotonated (carboxylate) form, the molecule can form strong ionic interactions (salt bridges) with cations.

These interaction motifs are crucial for how the molecule might interact with other molecules, surfaces, or biological macromolecules. mdpi.com For instance, if this molecule were being considered as a ligand for a protein, molecular docking simulations could predict its binding pose within a receptor's active site. nih.govmdpi.com The docking results would reveal which of these potential interactions are realized to stabilize the ligand-receptor complex, highlighting key residues involved in binding. researchgate.net

Potential Interaction Motifs

Interaction Type Functional Group(s) Involved Potential Role
Hydrogen Bond Donor Carboxylic Acid (-OH) Interaction with H-bond acceptors (e.g., water, carbonyls).
Hydrogen Bond Acceptor Carboxylic Acid (C=O), Methoxy (-O-), Amine (-N-) Interaction with H-bond donors (e.g., water, amides).
Ionic Interaction Carboxylate (-COO⁻) Formation of salt bridges with cations.
Hydrophobic Interaction Isopropyl group, Benzyl ring Binding in nonpolar pockets, self-aggregation.
π-π Stacking Benzyl ring Interaction with other aromatic systems.
Cation-π Interaction Benzyl ring Binding with cationic species.

Applications of Isopropyl 2 Methoxy Benzyl Amino Acetic Acid in Advanced Chemical Synthesis and Materials Science

Utility as a Building Block (Synthon) in the Total Synthesis of Complex Organic Molecules

In the realm of organic synthesis, the strategic disconnection of complex target molecules into simpler, readily available fragments is a cornerstone of retrosynthetic analysis. These fragments, or synthons, represent idealized reactive species that correspond to real-world chemical reagents. [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid, by virtue of its constitution, can be envisioned as a versatile synthon for the introduction of a substituted N-benzylglycine unit.

The secondary amine provides a nucleophilic center, while the carboxylic acid offers a handle for a variety of chemical transformations, including amide bond formation and reduction to the corresponding amino alcohol. The 2-methoxybenzyl group can serve as a protecting group for the nitrogen atom, which can be cleaved under specific oxidative or acidic conditions. Furthermore, the isopropyl group provides steric bulk, which could be exploited to influence the stereochemical outcome of reactions at adjacent centers.

Table 1: Potential Synthon Equivalents of this compound

Synthon Corresponding Functional Group in Target Molecule Potential Synthetic Transformation
N-nucleophile Substituted amine Alkylation, Acylation
Carboxylate electrophile Amide, Ester Amide coupling, Esterification

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the use of chiral molecules to control the stereoselectivity of chemical reactions, leading to the preferential formation of one enantiomer of a product. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment.

Should this compound be resolved into its individual enantiomers, it could potentially serve as a chiral auxiliary. The defined stereocenter at the α-carbon, coupled with the steric influence of the isopropyl and 2-methoxybenzyl groups, could effectively bias the approach of reagents to a prochiral center within the molecule.

Moreover, the nitrogen and oxygen atoms of the amino acid moiety are capable of coordinating to metal centers. This suggests that derivatives of this compound could be developed as chiral ligands for a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions. The electronic properties of the 2-methoxybenzyl group could also play a role in tuning the reactivity and selectivity of the catalyst.

Development of Supramolecular Assemblies Incorporating this compound Derivatives

Supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. Amino acids are excellent building blocks for supramolecular assemblies due to their ability to form robust hydrogen-bonding networks.

Derivatives of this compound could be designed to self-assemble into well-defined supramolecular structures. The carboxylic acid and secondary amine functionalities are prime sites for hydrogen bonding interactions. The aromatic ring of the 2-methoxybenzyl group can participate in π-stacking interactions with other aromatic systems. The interplay of these non-covalent forces could lead to the formation of gels, liquid crystals, or other ordered materials with interesting properties.

Potential Application in the Design of Novel Polymeric Materials or Functional Surfaces (e.g., as a monomer or surface modifier)

The incorporation of functional molecules into polymers or onto surfaces is a powerful strategy for creating materials with tailored properties. The carboxylic acid group of this compound could be readily converted into a polymerizable functional group, such as an acrylate (B77674) or a styrene (B11656) derivative. Polymerization of such a monomer would lead to a polymer with pendant N-substituted amino acid moieties, which could impart specific properties to the material, such as altered solubility, biocompatibility, or metal-ion binding capabilities.

Alternatively, the compound could be used to modify the surface of a material. The carboxylic acid can be used to anchor the molecule to a surface that has complementary functional groups. The exposed 2-methoxybenzyl and isopropyl groups would then define the new surface properties, potentially altering its hydrophobicity, biocompatibility, or frictional characteristics.

Use in Fundamental Studies of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking, ion pairing)

A thorough understanding of non-covalent interactions is crucial for progress in many areas of chemistry, biology, and materials science. The well-defined structure of this compound makes it an interesting model system for studying these weak forces.

The molecule contains a variety of functional groups capable of participating in different types of non-covalent interactions:

Hydrogen Bonding: The carboxylic acid and secondary amine can act as both hydrogen bond donors and acceptors.

π-Stacking: The aromatic ring of the 2-methoxybenzyl group can engage in π-stacking interactions.

Ion Pairing: The carboxylic acid can be deprotonated to form a carboxylate, which can then participate in ion pairing with a suitable cation.

By studying the solid-state structure and solution-phase behavior of this compound and its derivatives, valuable insights could be gained into the nature and interplay of these fundamental interactions, which govern molecular recognition and self-assembly processes.

Concluding Remarks and Future Research Perspectives on Isopropyl 2 Methoxy Benzyl Amino Acetic Acid Research

Current Challenges and Limitations in the Academic Investigation of [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid

The academic investigation of "this compound" is currently hampered by several challenges, primarily stemming from its complex structure and the limited availability of dedicated studies.

Synthetic Complexity: The synthesis of asymmetrically substituted tertiary amines, such as the one present in the target molecule, can be challenging. monash.edunih.gov Traditional N-alkylation methods may suffer from low yields, side reactions, and difficulties in purification, especially when introducing bulky substituents like the isopropyl and 2-methoxybenzyl groups. nih.gov Preventing racemization at the alpha-carbon, if chirality is a factor, presents another significant hurdle. nih.gov

Analytical Difficulties: The characterization of sterically hindered secondary amino acids and their derivatives can be complex. Standard analytical techniques may require specialized derivatization methods to improve detection and separation, for instance, in chromatographic analyses. jascoinc.comcreative-proteomics.comlibretexts.org The lack of extensive spectroscopic and crystallographic data for this specific compound makes structural confirmation and purity assessment more demanding.

Limited Commercial Availability: The compound is not a commonly stocked research chemical, which can pose logistical and cost-related barriers for researchers initiating new studies. This scarcity often necessitates in-house synthesis, which requires significant expertise in organic synthesis.

Challenge IDDescriptionPotential Mitigation Strategies
CH-01 Low yields and side-product formation in N-alkylation synthesis.Exploration of advanced catalytic methods (e.g., borrowing hydrogen strategies), and optimization of reaction conditions (temperature, solvent, base). nih.govnih.gov
CH-02 Difficulty in purification from reaction mixtures containing structurally similar impurities.Advanced chromatographic techniques (e.g., preparative HPLC), and development of crystallization protocols.
CH-03 Lack of established analytical protocols for quantification and characterization.Development of specific derivatization methods for LC-MS or GC-MS analysis. jascoinc.comnih.gov
CH-04 Potential for racemization during synthesis.Use of milder reaction conditions and chiral catalysts. nih.gov

Identification of Promising New Synthetic Routes and Advanced Derivatization Strategies

Future research should prioritize the development of efficient and stereoselective synthetic routes to "this compound".

Advanced N-Alkylation Methods: Catalytic methods, such as the "borrowing hydrogen" strategy, offer a green and efficient alternative to traditional N-alkylation with alkyl halides. nih.govnih.govresearchgate.netrug.nl These methods use alcohols as alkylating agents, producing water as the only byproduct. Iron-catalyzed N-alkylation could also be a cost-effective and environmentally friendly option. researchgate.net

Reductive Amination: A plausible synthetic pathway involves the reductive amination of 2-methoxybenzaldehyde (B41997) with isopropylamine (B41738) to form N-isopropylbenzylamine, followed by alkylation with a two-carbon synthon like ethyl bromoacetate (B1195939) and subsequent hydrolysis. patsnap.comchemicalbook.com

Derivatization for Analysis and Functionality: Research into novel derivatization agents will be crucial. For analytical purposes, reagents like 9-fluorenylmethyl chloroformate (FMOC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) could be employed for sensitive detection in HPLC and LC-MS. jascoinc.comlibretexts.orgacs.org For functional applications, the carboxylic acid group can be converted to esters, amides, or other functional groups to modulate the compound's properties or to incorporate it into larger molecular architectures. publish.csiro.au

Opportunities for Further Sophisticated Computational and Theoretical Studies

Given the limited experimental data, computational and theoretical studies are invaluable for predicting the properties and reactivity of "this compound".

Conformational Analysis: The steric bulk of the isopropyl and 2-methoxybenzyl groups will significantly influence the molecule's conformational landscape. Understanding the preferred conformations is key to predicting its interaction with other molecules and its self-assembly behavior.

Quantum Mechanical Simulations: Density Functional Theory (DFT) studies can provide insights into the electronic structure, molecular orbital energies, and reactivity of the molecule. nih.govacs.org This can help in understanding its potential as a ligand for metal complexes or its role in organocatalysis.

Molecular Docking: If the compound is explored for biological applications, molecular docking studies could predict its binding affinity and mode of interaction with biological targets. Although currently speculative, this could guide future medicinal chemistry efforts. researchgate.net

Study TypeResearch FocusPotential Impact
DFT Calculations Electronic properties, bond energies, reactivity indices.Guide for synthetic modifications and prediction of chemical behavior. acs.org
Molecular Dynamics Conformational preferences and intermolecular interactions.Understanding self-assembly and interactions in different solvent environments.
QSAR Modeling (If applicable) Correlation of structural features with potential activity.Rational design of derivatives with enhanced properties.

Potential for Novel Applications in Emerging Fields of Synthetic and Materials Chemistry

The unique structure of "this compound" suggests several potential applications in synthetic and materials chemistry.

Functionalized Polymers: Amino acids and their derivatives are increasingly used as monomers for the synthesis of functional and biodegradable polymers. publish.csiro.aubezwadabiomedical.comnih.govbezwadabiomedical.com The title compound could be incorporated into polymer backbones or as a pendant group to impart specific properties such as pH-responsiveness, thermal stability, or metal-chelating abilities.

Nanomaterial Functionalization: The amino acid moiety can be used to functionalize the surface of inorganic nanoparticles, enhancing their stability, dispersibility, and biocompatibility for applications in catalysis or sensing. springerprofessional.de

Organocatalysis: Chiral amino acids and their derivatives are well-established organocatalysts. While the current compound is not inherently chiral as presented, chiral variants could be synthesized and explored for their catalytic activity in asymmetric synthesis.

Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands for metal ions, leading to the formation of novel coordination complexes with potential catalytic or material applications.

Recommendations for Collaborative Research and Interdisciplinary Approaches in this compound Chemistry

To unlock the full potential of "this compound," a collaborative and interdisciplinary research approach is essential.

Synthetic and Computational Chemistry Collaboration: Synthetic chemists can work on developing efficient synthetic routes, while computational chemists can provide theoretical insights to guide experimental work and explain observed properties.

Materials Science and Polymer Chemistry Integration: Collaboration with materials scientists and polymer chemists will be crucial for exploring the applications of this compound in the development of new materials with tailored properties. researchgate.netnih.govrsc.org

Partnerships with Industry: Engaging with pharmaceutical, chemical, and materials companies could provide the necessary resources and application-oriented focus to translate academic findings into practical innovations. eurekalert.orgscripps.edu The development of unnatural amino acids is of significant interest to the pharmaceutical industry for creating more stable and effective drugs. scripps.eduacs.org

Open Data Sharing: Establishing a repository for synthetic protocols, characterization data, and computational results would accelerate research by preventing duplication of effort and fostering a more collaborative research environment.

Q & A

Q. How can NMR spectroscopy elucidate the compound’s conformational dynamics in solution?

  • Methodological Answer : Acquire 1H^1H-1H^1H NOESY spectra to detect through-space interactions between the isopropyl and methoxybenzyl groups. Variable-temperature NMR can reveal rotational barriers, while solvent titrations (e.g., DMSO-d6/CDCl3) assess polarity-dependent conformational changes .

Q. What role does the methoxy group play in modulating the compound’s receptor binding kinetics?

  • Methodological Answer : Synthesize analogs with -OCH3 replaced by -CF3 or -H. Compare binding kinetics (surface plasmon resonance) and thermodynamic profiles (isothermal titration calorimetry). Molecular dynamics simulations can map hydrogen-bonding interactions in the binding pocket .

Ethical and Regulatory Considerations

Q. How should researchers design studies to meet regulatory standards for novel amino acid derivatives?

  • Methodological Answer : Follow FDA guidelines for Investigational New Drug (IND) applications, including genotoxicity (Ames test) and safety pharmacology (hERG assay). Document synthetic routes and impurity profiles in alignment with ICH M7 recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.